molecular formula C12H12O3 B14904106 4-(3,5-Dimethoxyphenyl)but-3-yn-2-one

4-(3,5-Dimethoxyphenyl)but-3-yn-2-one

Cat. No.: B14904106
M. Wt: 204.22 g/mol
InChI Key: KTNYIVWKQMJSCW-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)but-3-yn-2-one is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a butynone group attached to a dimethoxyphenyl ring

Preparation Methods

The synthesis of 4-(3,5-Dimethoxyphenyl)but-3-yn-2-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-(3,5-Dimethoxyphenyl)but-3-yn-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butynone group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)but-3-yn-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

4-(3,5-Dimethoxyphenyl)but-3-yn-2-one can be compared with other similar compounds, such as:

    4-(2,5-Dimethoxyphenyl)but-3-yn-2-one: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in chemical reactivity and biological activity.

    4-(3,4,5-Trimethoxyphenyl)but-3-yn-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)but-3-yn-2-one

InChI

InChI=1S/C12H12O3/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1-3H3

InChI Key

KTNYIVWKQMJSCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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